1-Methoxy-2-propanol

Catalog No.
S597624
CAS No.
107-98-2
M.F
C4H10O2
H3CCHOHCH2OCH3
C4H10O2
M. Wt
510.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-propanol

CAS Number

107-98-2

Product Name

1-Methoxy-2-propanol

IUPAC Name

1-methoxypropan-2-ol

Molecular Formula

C4H10O2
H3CCHOHCH2OCH3
C4H10O2

Molecular Weight

510.8 g/mol

InChI

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3

InChI Key

ARXJGSRGQADJSQ-UHFFFAOYSA-N

SMILES

CC(COC)O

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
11.10 M
In water, 100 mg/mL at 19 °C
Miscible with water
Miscible in all proportions with organic solvents
Solubility in water: very good
Miscible

Synonyms

1-Methoxy-2-hydroxypropane; 2-Methoxy-1-methylethanol; 3-Methoxy-2-propanol; BYK 4510; Closol; Dowanol 33B; Dowtherm 209; Methoxyisopropanol; NSC 2409; Propylene Glycol 1-Methyl Ether

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCCCCCCC

The exact mass of the compound 1-Methoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)11.10 min water, 100 mg/ml at 19 °cmiscible with watermiscible in all proportions with organic solventssolubility in water: very goodmiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methoxy-2-propanol (CAS: 107-98-2), commonly known as Propylene Glycol Methyl Ether (PGME), is a highly hydrophilic, fast-evaporating P-series glycol ether. Characterized by its low molecular weight, infinite water solubility, and excellent active solvency, PGME serves as a critical coalescing and coupling agent in modern chemical formulations [1]. Unlike legacy E-series glycol ethers, PGME provides a highly favorable toxicological profile, making it a primary procurement choice for formulators seeking to balance aggressive solvency with stringent environmental, health, and safety (EHS) compliance [2].

Substituting 1-Methoxy-2-propanol with legacy E-series ethers like Ethylene Glycol Monomethyl Ether (EGME) or heavier P-series analogs like Dipropylene Glycol Methyl Ether (DPM) introduces severe formulation and compliance risks. EGME is heavily restricted due to documented reproductive toxicity and stringent occupational exposure limits, making it a liability in modern procurement [1]. Conversely, substituting PGME with DPM or Propylene Glycol Methyl Ether Acetate (PGMEA) drastically alters evaporation kinetics; DPM evaporates nearly 20 times slower than PGME, which can ruin film formation in fast-drying inks and coatings [2]. Furthermore, PGMEA lacks the infinite water miscibility of PGME, leading to phase separation in water-reducible systems[3].

Regulatory Compliance and Occupational Safety

Legacy E-series glycol ethers, specifically Ethylene Glycol Monomethyl Ether (EGME), are heavily regulated due to severe reproductive and developmental toxicity. PGME was developed as a safer P-series alternative. While EGME is restricted by an OSHA Permissible Exposure Limit (PEL) of 25 ppm (with skin absorption warnings), PGME exhibits a vastly superior safety profile, typically carrying a TWA of 50-100 ppm without the teratogenic classifications associated with EGME[1]. This fundamental toxicological difference drives the mandatory procurement shift from E-series to P-series solvents.

Evidence DimensionOccupational Exposure Limit (PEL/TWA) and Toxicity Profile
Target Compound DataPGME: 50-100 ppm TWA; no teratogenic classification
Comparator Or BaselineEGME: 25 ppm OSHA PEL; severe reproductive toxicant
Quantified Difference2x to 4x higher exposure limit; elimination of reproductive toxicity hazards
ConditionsOccupational health and safety regulatory standards

Eliminates severe regulatory bottlenecks and liability associated with E-series solvents, ensuring compliance in consumer and industrial formulations.

Evaporation Kinetics for Fast-Cure Applications

In high-speed printing and fast-cure industrial coatings, the solvent's evaporation rate dictates process throughput. PGME is the fastest evaporating solvent in the P-series glycol ether family, featuring a relative evaporation rate of approximately 0.70 (relative to n-butyl acetate = 1.0) [1]. In contrast, heavier analogs like DPM have an evaporation rate of just 0.03, and the acetate derivative PGMEA sits at 0.33[2]. Substituting PGME with DPM increases drying times by over an order of magnitude, which is unacceptable for high-speed flexographic inks and rapid-cure enamels.

Evidence DimensionRelative Evaporation Rate (n-Butyl Acetate = 1.0)
Target Compound DataPGME: ~0.70
Comparator Or BaselinePGMEA: ~0.33 | DPM: ~0.03
Quantified DifferencePGME evaporates >2x faster than PGMEA and >20x faster than DPM
ConditionsStandard ambient evaporation testing (BuAc=1.0)

Ensures rapid drying and proper film formation in high-throughput manufacturing, preventing tackiness and blocking in continuous coating lines.

Viscosity Reduction in High-Solids Systems

Formulators of high-solids epoxy and acrylic systems require solvents that maximize viscosity reduction while minimizing Volatile Organic Compound (VOC) contribution. Due to its low molecular weight (90.12 g/mol) and high active solvency, PGME provides superior viscosity reduction compared to heavier molecular weight glycol ethers like DPM or DPnB [1]. This allows manufacturers to achieve sprayable viscosities at higher solids content, directly improving the application efficiency and build-thickness of industrial protective coatings .

Evidence DimensionMolecular Weight and Viscosity Reduction Efficiency
Target Compound DataPGME: MW 90.12 g/mol (highest active solvency per unit volume)
Comparator Or BaselineDPM: MW 148.2 g/mol
Quantified Difference~39% lower molecular weight, yielding proportionally higher viscosity reduction efficiency
ConditionsHigh-solids epoxy and acrylic resin formulation

Enables the formulation of compliant, low-VOC, high-solids coatings without sacrificing sprayability or leveling characteristics.

Aqueous Coupling Efficiency and Phase Stability

For water-based and water-reducible formulations, the solvent must act as a bridge between hydrophobic resins and the aqueous phase. PGME is 100% miscible in water, providing exceptional coupling ability[1]. In contrast, its acetate derivative, PGMEA, has limited water solubility (approximately 19.8% at 20°C) [2]. Attempting to substitute PGME with PGMEA in highly aqueous systems leads to phase separation and formulation instability, making PGME the mandatory choice for water-based gravure inks and household cleaners.

Evidence DimensionWater Miscibility / Solubility
Target Compound DataPGME: 100% (Infinite) water solubility
Comparator Or BaselinePGMEA: ~19.8% water solubility
Quantified DifferenceAbsolute miscibility vs. restricted partial solubility
ConditionsAqueous formulation blending at standard temperature

Prevents phase separation and ensures homogeneous stability in water-reducible coatings, inks, and industrial cleaning agents.

Water-Reducible Industrial Coatings and Inks

Because PGME offers 100% water miscibility and excellent active solvency, it is the premier coupling agent for water-based gravure, flexographic, and silk-screen printing inks. It stabilizes hydrophobic resins in the aqueous phase, preventing separation while ensuring smooth application [1].

High-Speed Printing and Fast-Cure Enamels

With a relative evaporation rate of ~0.70, PGME is utilized in high-throughput manufacturing environments where rapid drying is critical. It outperforms slower solvents like DPM, preventing blocking and smudging in continuous-roll printing and fast-cure industrial finishes [2].

High-Solids Epoxy and Acrylic Formulations

PGME is highly effective at reducing the viscosity of high-solids systems. Formulators use it to achieve sprayable viscosities in heavy-duty epoxy and acrylic protective coatings without exceeding VOC limits, a task where heavier glycol ethers fall short .

E-Series Solvent Replacement for EHS Compliance

Due to its favorable toxicological profile and lack of teratogenic effects, PGME is the direct drop-in replacement for highly toxic E-series solvents like Ethylene Glycol Monomethyl Ether (EGME) in cleaners, agricultural pesticides, and chemical intermediates, ensuring compliance with modern occupational safety standards [3].

Physical Description

1-methoxy-2-propanol appears as a colorless liquid. Flash point near 89°F. Less dense than water. Contact irritates skin, eyes and mucous membranes. Prolonged exposure to vapors may cause coughing, shortness of breath, dizziness and intoxication. Vapors heavier than air. Used as a solvent and as an antifreeze agent.
Liquid; WetSolid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a mild, ethereal odor.

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

13.5

Boiling Point

248 °F at 760 mm Hg (NTP, 1992)
119.0 °C
120 °C
248°F

Flash Point

97 °F (NTP, 1992)
90 °F (32 °C) (closed cup)
97 °F (Open cup)
38 °C
97°F

Vapor Density

3.11 (NTP, 1992) (Relative to Air)
3.11 (Air = 1)
3.11

Density

0.924 at 68 °F (USCG, 1999)
0.9620 at 20 °C
Relative density (water = 1): 0.92
0.96

LogP

log Kow = -0.49 (est)

Odor

Weak pleasant odor
Mild, ethereal odo

Melting Point

-139 °F (NTP, 1992)
-95.0 °C
-95 °C
-96 °C
-139°F (sets to glass)
-139°F (Sets to glass)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: 1-Methoxy-2-hydroxypropane or propylene glycol methyl ether (PGME) is a clear colorless liquid. It has a sweet odor and a bitter taste. It mixes easily in water. USE: PGME is an important commercial chemical. It is used in paint and finish removers. It is a solvent for cellulose, acrylics, dyes, inks and stains. It is also used in antifreeze and coolant for diesel engines. EXPOSURE: Workers that produce or use PGME may breathe in vapors or have direct skin contact. The general public may be exposed by breathing in vapors released from paint and finish removers. Skin contact will result from the use of consumer products containing PGME. If PGME is released to the environment, it will be broken down in air. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Headache, nausea, and irritation to the eyes, skin, nose, and throat have been reported in humans exposed to PGME vapors at low-to-moderate concentrations. No nervous system or blood effects were noted at these exposure levels. Other data on the potential for PBME to produce toxic effects in humans were not available. Central nervous system depression (sedation, loss of consciousness) occurred in laboratory animals exposed to high levels via inhalation, ingestion, or direct skin contact. Mild damage to the liver and adrenal glands were observed in laboratory rats following repeated exposure to high vapor levels. Kidney damage occurred in male rats following life-time exposure to PGME, but the way the lesions develop is not relevant to humans. Impaired fertility and alterations in male and female reproductive organs were observed in laboratory animals exposed to high levels of PGME vapors. Birth defects have not been observed in offspring of laboratory animals exposed to PGME vapors during pregnancy. Cancer was not observed in laboratory animals following life-time exposure to PGME vapors. The potential for PGME to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

11.8 mm Hg at 77 °F (NTP, 1992)
12.50 mmHg
12.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.2
12 mmHg
(77°F): 12 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

2- Methoxy-1-propanol (3% max), water (0.1% max), acidity as acetic acid (0.01% max)

Other CAS

107-98-2
1320-67-8

Associated Chemicals

2-Methoxypropanol; 1589-47-5
Propylene glycol methyl ether; 1320-67-8

Wikipedia

1-Methoxy-2-propanol
Propylene_glycol_methyl_ethe

Biological Half Life

PGME was injected intravenously to rats at dose of 10 and 100 mg/kg . Blood samples were collected up to 12 hours post exposure to determine kinetic parameters... Half lives of blood PGME were 10.36 and 38.62 min for the low and high dose respectively.
In a human volunteer study, 6 volunteers were exposed to 100 ppm propylene glycol monomethyl ether (PGME) for 8 hr. Postexposure levels of PGME were urine, 110 umol/L; blood (maximum level), 103 umol/L; and exhaled air, up to 252 nmol/L. PGME was excreted into urine with a half-life of <2.6 hr.
Dermal absorption of propylene glycol monomethyl ether (PGME) vapors was investigated using male and female volunteers. Exposures were with and without a mask to determine the contribution of PGME uptake by the dermal route alone. ... The elimination half-life following total body exposure averaged 1.5 hr versus 2.7 hr for dermal only exposure. ...
Twenty-two persons (20 men and 2 women) were examined for their external and internal exposure to the glycol ether 1-methoxypropan-2-ol (PGME) during the production, leak testing and mounting of brakehoses. ...Average concentrations of PGME of 82.2 mg/cu m (22.3 ppm), 68.6 mg/cu m (18.6 ppm) and 11.3 mg/cu m (3.1 ppm) were found in the air of the brakehose production, leak test and mounting areas, respectively. ... Mean excretion half-lives of PGME of approximately 4.4 hr were found.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Ethers ... are prepared commercially by reacting propylene oxide with alcohol of choice in presence of catalyst. They also may be prepared by direct alkylation of selected glycol with appropriate alkylating agent such as dialkyl sulfate in presence of alkali. /Ethers of propylene glycol/
... Produced by reacting propylene oxide with methanol.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
Services
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Propanol, 1-methoxy-: ACTIVE
Commercial PGME typically contains at least 98.5% 1-methoxy-2-propanol (a isomer) and only a small amount of 2-methoxy-1-propanol (b isomer).
Commercial product is probably mixt of two isomers, alpha & beta.
Commercial products consists of at least 95% 1-methoxy-2-propanol and not more than 5% 2-methoxy-1-propanol.
In order to identify users of PGME and potential exposures, a chemical registration database maintained in Switzerland was analysed. ... The database contains information on the composition of products (qualitative and quantitative), the field of use, the year of registration and the domain of commercial applications (public or professional). ... Identification of potential exposures in Switzerland was carried out. Out of a total of 150,000 products, 2334 were found to contain PGME and most contained between 1% and 10% PGME. There was a great increase in the number of products declared between 1983 and 1991. The principal fields of use were in inks, varnishes and paints.

Analytic Laboratory Methods

Method: OSHA 99; Procedure: gas chromatography using flame ionization detection; Analyte: 1-methoxy-2-propanol; Matrix: air; Detection Limit: 20 ppb.
Method: NIOSH 2554; Procedure: gas chromatography with flame ionization detection; Analyte: 1-methoxy-2-propanol; Matrix: air; Detection Limit: 0.5 ug.

Clinical Laboratory Methods

1-Methoxy-2-propanol (1M2P) is one of the dominant glycol ethers and the unmetabolized urinary fraction has been identified to be a good biological indicator of exposure. An existing analytical method including a solid-phase extraction and derivatization before GC/FID analysis is available but presents some disadvantages. We present here an alternative method for the determination of urinary 1M2P based on the headspace gas chromatography technique. We determined the 1M2P values by the direct headspace method for 47 samples that had previously been assayed by the solid-phase extraction and derivatization gas chromatography procedure. An inter-method comparison based on a Bland-Altman analysis showed that both techniques can be used interchangeably. The alternative method showed a tenfold lower limit of detection (0.1 mg/L) as well as good accuracy and precision which were determined by several urinary 1M2P analyses carried out on a series of urine samples obtained from a human volunteer study. The within- and between-run precisions were generally about 10%, which corresponds to the usual injection variability. We observed that the differences between the results obtained with both methods are not clinically relevant in comparison to the current biological exposure index of urinary 1M2P. Accordingly, the headspace gas chromatography technique turned out to be a more sensitive, accurate, and simple method for the determination of urinary 1M2P.
... A method for the detection of propylene glycol monomethyl ether in human urine /has been developed/. The method involves solvent extraction followed by analysis by gas chromatography/mass spectrometry. The reported detection limit for this method was 1umol/L of urine.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive. Forms explosive peroxides on prolonged storage. may form peroxided on contact with air.

Interactions

1-Methoxy-2-propanol showed ... synergism to allethrin for knockdown ... against adult housefly.

Stability Shelf Life

Volatile liquid.

Dates

Last modified: 08-15-2023

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